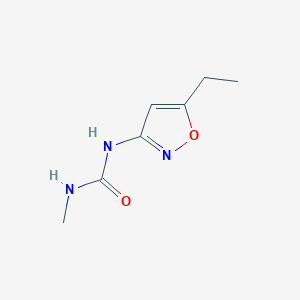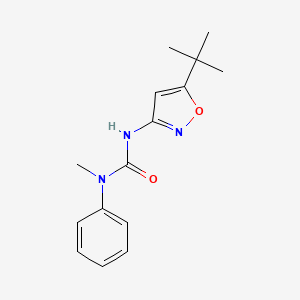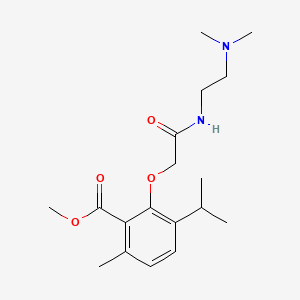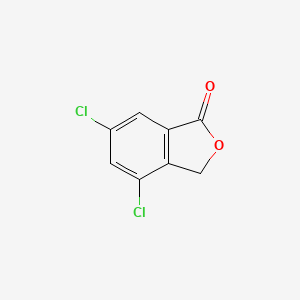
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method might include the condensation of appropriate acridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer or malaria.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
Similar compounds include other acridine derivatives, such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Proflavine: Used as an antibacterial agent.
Uniqueness
2-(9,10-Dihydroacridin-2-ylmethyl)-9,10-dihydroacridine is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other acridine derivatives. This uniqueness can be leveraged in various scientific and industrial applications.
特性
CAS番号 |
53464-67-8 |
|---|---|
分子式 |
C27H22N2 |
分子量 |
374.5 g/mol |
IUPAC名 |
2-(9,10-dihydroacridin-2-ylmethyl)-9,10-dihydroacridine |
InChI |
InChI=1S/C27H22N2/c1-3-7-24-20(5-1)16-22-14-18(9-11-26(22)28-24)13-19-10-12-27-23(15-19)17-21-6-2-4-8-25(21)29-27/h1-12,14-15,28-29H,13,16-17H2 |
InChIキー |
WPUNLHVZHRPVRO-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2NC3=C1C=C(C=C3)CC4=CC5=C(C=C4)NC6=CC=CC=C6C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)




![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)


